molecular formula C7H12ClNO2 B8581363 N-chloroacetyl-1,4-oxazepane

N-chloroacetyl-1,4-oxazepane

Cat. No. B8581363
M. Wt: 177.63 g/mol
InChI Key: OWVHBHFTKOVMLA-UHFFFAOYSA-N
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Patent
US07977331B1

Procedure details

A suspension of 1,4-oxazepane hydrochloride (24.80 g, 180 mmol), sodium acetate (29.60 g, 360 mmol) and acetic acid (20.6 ml, 360 mmol) in tetrahydrofuran (400 ml) was stirred for 1 hr, a solution of chloroacetyl chloride (14.3 ml, 180 mmol) in tetrahydrofuran (100 ml) was added dropwise under ice-cooling, and the mixture was stirred overnight at room temperature. To the reaction mixture was added, sodium hydrogen carbonate (65.7 g, 792 μmmol), and the mixture was stirred for 1 hr. The insoluble material was filtered, and the filtrate was concentrated. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1-1:2) to give N-chloroacetyl-1,4-oxazepane (29.8 g, yield 93%).
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
20.6 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
65.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[O:2]1[CH2:8][CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C([O-])(=O)C.[Na+].C(O)(=O)C.[Cl:18][CH2:19][C:20](Cl)=[O:21].C(=O)([O-])O.[Na+]>O1CCCC1>[Cl:18][CH2:19][C:20]([N:5]1[CH2:6][CH2:7][CH2:8][O:2][CH2:3][CH2:4]1)=[O:21] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
24.8 g
Type
reactant
Smiles
Cl.O1CCNCCC1
Name
Quantity
29.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
20.6 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
14.3 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
65.7 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
To the reaction mixture was added
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1-1:2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(=O)N1CCOCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 29.8 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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